molecular formula C9H20O B1332165 1-Butoxy-2-methylbutane CAS No. 62238-03-3

1-Butoxy-2-methylbutane

Cat. No. B1332165
CAS RN: 62238-03-3
M. Wt: 144.25 g/mol
InChI Key: ZDKMWZZHCGSIRZ-UHFFFAOYSA-N
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Description

1-Butoxy-2-methylbutane is a chemical compound with the molecular formula C9H20O and a molecular weight of 144.25 . It has a density of 0.774 g/cm3 and a boiling point of 73.4-74.3 °C (at 50 Torr) .


Molecular Structure Analysis

The molecular structure of 1-Butoxy-2-methylbutane consists of a butoxy group (C4H9O) attached to a 2-methylbutane molecule (C5H11) . The exact 3D structure can be determined using computational chemistry methods .


Physical And Chemical Properties Analysis

1-Butoxy-2-methylbutane has a molecular weight of 144.25 and a density of 0.774 g/cm3 . It has a boiling point of 73.4-74.3 °C (at 50 Torr) .

Scientific Research Applications

Biofuel and Alternative Energy Research

1-Butoxy-2-methylbutane, also studied in its isomeric form as 2-methylbutanol, is being explored for its potential as a biofuel and alternative energy source. For instance, a study by Park et al. (2015) discusses the combustion characteristics of 2-methylbutanol, including experiments on ignition delay times and flame speeds, providing essential data for its use in combustion engines. This research contributes to the understanding of how these types of alcohols behave under various combustion conditions and their potential as sustainable fuel sources (Park et al., 2015).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, 1-Butoxy-2-methylbutane's derivatives are used in various reactions. For instance, Petukhova et al. (2010) studied the epoxidation of 2-methylbutene-2 with 2-methylbutane hydroperoxide, highlighting its application in catalysis. The study provided a mathematical model for the process, which is crucial for understanding and optimizing these types of chemical reactions (Petukhova et al., 2010).

Environmental and Engineering Applications

1-Butoxy-2-methylbutane and its isomers are also being explored in environmental applications. Gironi et al. (2003) conducted a study on the adsorption of methyl tert-butyl ether (MTBE) and 1-methylbutane vapors on activated carbon. This research is significant for understanding how to control emissions from gasoline and other sources, contributing to environmental protection strategies (Gironi et al., 2003).

Thermodynamics and Physical Chemistry

In physical chemistry, the thermodynamic properties of 1-Butoxy-2-methylbutane and related compounds have been extensively studied. Sharonov et al. (1991) investigated the molar enthalpies of formation and vaporization of t-butoxybutanes, which is critical for understanding the physical and chemical properties of these substances in various states and conditions (Sharonov et al., 1991).

properties

IUPAC Name

1-butoxy-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-7-10-8-9(3)5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKMWZZHCGSIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337878
Record name 1-Butoxy-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butoxy-2-methylbutane

CAS RN

62238-03-3
Record name 1-Butoxy-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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